4-Iodo-2-methyl-1-nitrobenzene
Overview
Description
4-Iodo-2-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nanowire Construction on Graphite
A study conducted by Jiang, Wang, and Deng (2007) explored the construction of nanowires using 1-iodo-4-nitrobenzene molecules on graphite surfaces. This process involved dissolving the compound in various solvents and using substrates like epitaxial Au(111) film and graphite. The formation of nanowires on graphite was observed at room temperature, indicating potential applications in nanotechnology and materials science (Jiang, Wang, & Deng, 2007).
Crystal Packing and Interactions
Merz (2003) investigated the crystal packing of 1-iodo-3-nitrobenzene, demonstrating that these molecules are linked by iodine-iodine and nitro-nitro interactions. This study contributes to understanding the molecular interactions and structural properties of similar compounds, which can be essential in the field of crystallography and material science (Merz, 2003).
Aqueous Biphasic Treatment of Nitrocompounds
Paganelli et al. (2015) explored the biphasic treatment of nitrocompounds like 1-iodo-4-nitrobenzene using a biogenerated Pd-polysaccharide catalyst. This research is significant for environmental science, particularly in the field of waste treatment and chemical recycling (Paganelli et al., 2015).
Molecular Orbital Studies
Pandiarajan et al. (1994) conducted multinuclear magnetic resonance spectroscopic and molecular orbital studies on substituted anisoles, including derivatives of 4-nitroanisole like 2-iodo-2-methyl-4-nitroanisole. This research aids in understanding the chemical shifts and resonance interactions in these compounds, which is valuable in the field of organic chemistry and spectroscopy (Pandiarajan et al., 1994).
Photochemical Studies
Latterini et al. (2001) studied the photoinduced substitution reactions in compounds like 4-iodo-nitrobenzene. Such studies are crucial for understanding the photophysical and photochemical properties of nitroaromatic compounds, which have applications in fields like photochemistry and photophysics (Latterini et al., 2001).
Electrocatalytic Reduction of Nitrobenzene
A research by Vinoth et al. (2020) discussed the in-situ pyrolytic synthesis of zinc stannate-graphitic carbon nitride nanocomposite for electrochemical sensing of nitrobenzene. This study is significant in the development of sensitive materials for detecting environmental pollutants (Vinoth, Rajaitha, & Pandikumar, 2020).
Mechanism of Action
Target of Action
The primary target of 4-Iodo-2-methyl-1-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of a variety of substituted benzene derivatives .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in toluene , suggesting that it may have some degree of lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could affect the stability of the compound .
Safety and Hazards
Properties
IUPAC Name |
4-iodo-2-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFPWAALRHXSRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539779 | |
Record name | 4-Iodo-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52415-00-6 | |
Record name | 4-Iodo-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.